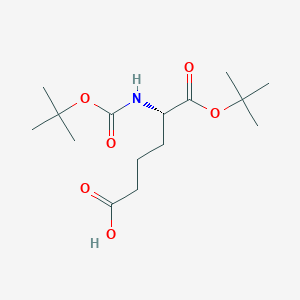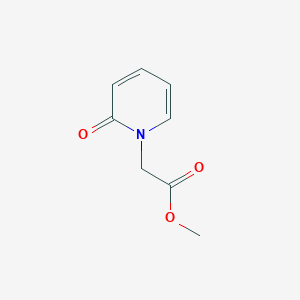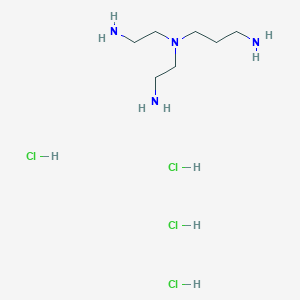
1,3-Propanediamine,n,n-bis(2-aminoethyl),tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is a chemical compound with the molecular formula C₇H₂₀N₄·4HCl. It is also known by other names such as N,N’-Bis(2-aminoethyl)-1,3-propanediamine and 1,4,8,11-Tetraazaundecane . This compound is characterized by its high affinity for copper (II) ions and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as distillation, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent for copper (II) ions in various chemical reactions.
Medicine: Studied for its potential therapeutic effects in treating diseases related to copper metabolism.
Industry: Used in the synthesis of new open framework iron (III) phosphites and other complex compounds.
Mécanisme D'action
The primary mechanism of action of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves its high affinity for copper (II) ions. By chelating copper, the compound inhibits mitochondrial cytochrome c oxidase, leading to cellular copper deficiency. This inhibition can induce oxidative stress by increasing the production of reactive oxygen species (ROS) in mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2-aminoethylamino)propane
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
- 3,7-Diaza-1,9-diaminononane
- Ethylene (trimethylene)ethylenetetramine
Uniqueness
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is unique due to its high affinity for copper (II) ions and its ability to inhibit mitochondrial cytochrome c oxidase. This property makes it particularly useful in studies related to copper metabolism and oxidative stress .
Propriétés
Formule moléculaire |
C7H24Cl4N4 |
|---|---|
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
N',N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-5-11(6-3-9)7-4-10;;;;/h1-10H2;4*1H |
Clé InChI |
GTGKOULXRRWSMQ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CN(CCN)CCN.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


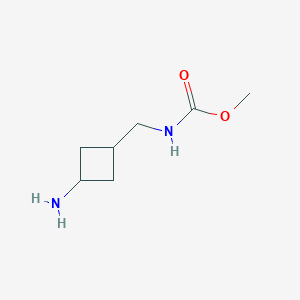
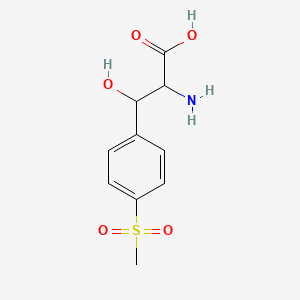
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)

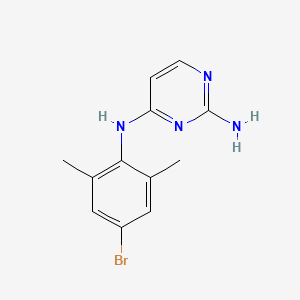
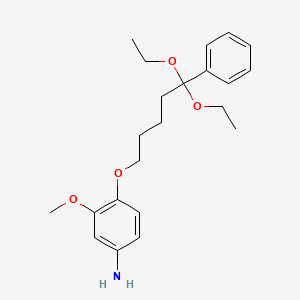
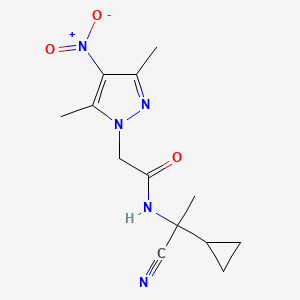
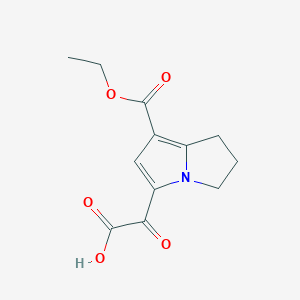
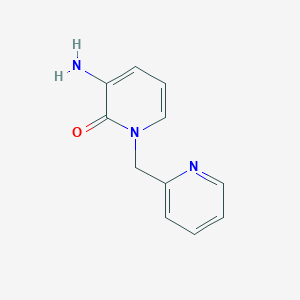
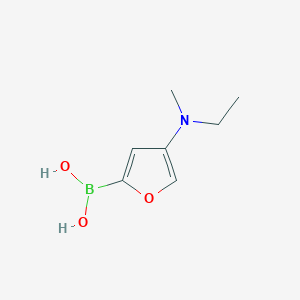
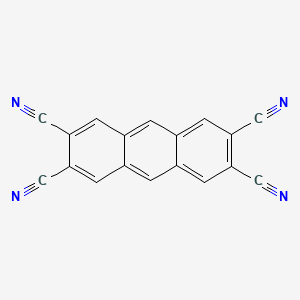
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)
